molecular formula C23H26N6S2 B11656064 4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate

4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate

Cat. No.: B11656064
M. Wt: 450.6 g/mol
InChI Key: HUOBZPXUHYWTRE-UHFFFAOYSA-N
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Description

4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with piperidine and carbodithioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-methylphenylamine in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperidine-1-carbodithioate under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H26N6S2

Molecular Weight

450.6 g/mol

IUPAC Name

[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl] piperidine-1-carbodithioate

InChI

InChI=1S/C23H26N6S2/c1-16-6-10-18(11-7-16)24-20-26-21(25-19-12-8-17(2)9-13-19)28-22(27-20)31-23(30)29-14-4-3-5-15-29/h6-13H,3-5,14-15H2,1-2H3,(H2,24,25,26,27,28)

InChI Key

HUOBZPXUHYWTRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC(=S)N3CCCCC3)NC4=CC=C(C=C4)C

Origin of Product

United States

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